molecular formula C11H14N4O5 B1204064 Dehydrocoformycin

Dehydrocoformycin

Cat. No. B1204064
M. Wt: 282.25 g/mol
InChI Key: PICFAMQFTUCMDC-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrocoformycin is a coformycin derivative in which the hydroxy group on the diazepine ring of coformycin is replaced by an oxo group. It is a conjugate acid of a dehydrocoformycin(1+).

Scientific Research Applications

1. Immunological and Clinical Effects in Graft-Versus-Host Disease

Pentostatin, also known as deoxycoformycin, is noted for its immunosuppressive properties. It has been primarily used in treating hairy cell leukemia but has gained attention for its potential in preventing and treating graft-versus-host disease. This application leverages pentostatin's ability to mimic severe combined immune deficiency characterized by marked T lymphopenia and variable B cell function (Higman, Vogelsang, & Chen, 2004).

2. Antileukemic Efficacy in Monocytic Leukemia

Research indicates that 2'-Deoxycoformycin, when combined with certain analogs, shows promising results in treating monocytic leukemia. This combination has been found to significantly inhibit cell proliferation in leukemic cells compared to normal cells, suggesting a potential clinical application in acute monocytic leukemia treatment (Niitsu et al., 2000).

3. Biosynthesis in Purine Nucleoside Antibiotics

Pentostatin plays a unique role in the biosynthesis of purine nucleoside antibiotics, used to treat hematological cancers and human DNA virus infections. Its biosynthesis involves a protector-protégé strategy, highlighting its significance in natural product biosynthesis and potential applications in genome mining for related antibiotics (Wu et al., 2017).

4. Therapeutic Potential in Systemic Inflammatory Response Syndrome

2′-Deoxycoformycin shows promise as a treatment for systemic inflammatory response syndrome, particularly when administered after signs of illness. This application capitalizes on its ability to modulate adenosine deaminase activity, which can prevent or alleviate symptoms of this syndrome (Law, Valli, & Conlon, 2003).

properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one

InChI

InChI=1S/C11H14N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-4,6,8-9,11,16,18-19H,1-2H2,(H,12,13)/t6-,8-,9-,11-/m1/s1

InChI Key

PICFAMQFTUCMDC-PNHWDRBUSA-N

Isomeric SMILES

C1C(=O)C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocoformycin
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Dehydrocoformycin
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Dehydrocoformycin
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Dehydrocoformycin
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Dehydrocoformycin
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